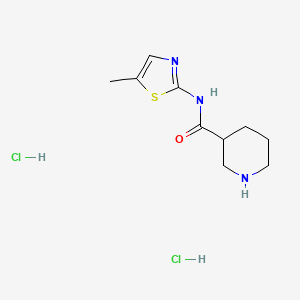

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride

Description

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.2ClH/c1-7-5-12-10(15-7)13-9(14)8-3-2-4-11-6-8;;/h5,8,11H,2-4,6H2,1H3,(H,12,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBIOZFLBIOKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CCCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole with piperidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The resulting product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride has shown promise in several therapeutic areas:

- Anticancer Activity : Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from thiazoles have demonstrated efficacy against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance potency.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound 19 | A549 (lung) | 23.30 ± 0.35 |

| Compound 20 | U251 (glioblastoma) | Not specified |

- Anti-inflammatory Properties : Some analogues of thiazole-containing compounds have been evaluated for anti-inflammatory effects, showing potential as analgesic agents .

Neuropharmacology

Thiazole derivatives have been investigated for their neuroprotective effects and anticonvulsant activity. For example, certain compounds have been reported to protect against seizures in animal models, indicating their potential as treatments for epilepsy .

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazole derivatives. Compounds with similar structures have been shown to possess activity against viral infections, suggesting that N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride may also exhibit such properties .

Case Study 1: Anticancer Efficacy

In a study evaluating various thiazole derivatives for anticancer activity, N-(5-Methyl-1,3-thiazol-2-yl)piperidine derivatives were tested against multiple cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly improved cytotoxicity against breast and lung cancer cells.

Case Study 2: Neuroprotective Effects

A series of experiments were conducted using animal models to assess the anticonvulsant properties of thiazole-based compounds. The findings revealed that certain derivatives provided substantial protection against induced seizures, highlighting their potential therapeutic applications in treating epilepsy.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Thiazole-Propanamide Derivatives (Oxadiazole-Sulfanyl Hybrids)

Compounds 8e–h (e.g., 8e : N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide) share the N-(5-methylthiazol-2-yl) group but incorporate a propanamide bridge and oxadiazole-sulfanyl substituents (Table 1).

| Compound | Molecular Formula | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| Target Compound | C₁₀H₁₆Cl₂N₃OS (estimated) | Not reported | Piperidine-3-carboxamide, dihydrochloride |

| 8e | C₁₅H₁₄N₄O₂S₂ | 117–118 | Oxadiazole-sulfanyl propanamide |

| 8g | C₁₅H₁₅N₅O₂S₂ | 142–143 | 4-Aminophenyl oxadiazole-sulfanyl |

- Key Differences: The target compound’s piperidine ring may enhance rigidity and receptor binding compared to the flexible propanamide chain in 8e–h .

Methylthiazole-Piperidine Derivatives

Pyridine-Carboxamide Analogs

Amine-Functionalized Thiazole Derivatives

- [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (): Features a primary amine instead of a carboxamide.

Physicochemical and Pharmacological Insights

Solubility and Stability

Biological Activity

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C10H16Cl2N3OS

- Molecular Weight : 261.78 g/mol

- CAS Number : 1351597-38-0

- IUPAC Name : N-(5-methylthiazol-2-yl)piperidine-3-carboxamide dihydrochloride

Biological Activity Overview

The biological activity of N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has been studied in various contexts, including its effects on cancer cells, antimicrobial properties, and neuropharmacological effects.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For example:

- Cytotoxicity : Compounds similar to N-(5-Methyl-1,3-thiazol-2-yl)piperidine have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. A close structural analysis suggests that modifications to the thiazole ring enhance activity against specific cancer types .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 1 | A431 (skin cancer) | 1.61 ± 1.92 |

| Compound 2 | Jurkat (leukemia) | < 10 |

| N-(5-Methyl...) | Various | TBD |

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. Studies have shown that compounds with similar structural motifs can inhibit bacterial growth effectively:

- Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuropharmacological Effects

The compound's potential neuropharmacological applications are also noteworthy. Thiazole-based compounds have been linked to anticonvulsant activities, as demonstrated in several animal models:

- Anticonvulsant Activity : Certain thiazole derivatives exhibited protective effects against seizures in rodent models, suggesting a mechanism that may involve modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The biological activity of N-(5-Methyl-1,3-thiazol-2-yl)piperidine is heavily influenced by its structural components:

- Thiazole Ring : The presence of the thiazole moiety is crucial for both anticancer and antimicrobial activities.

- Substituents on Piperidine : Variations in substituents on the piperidine ring can enhance potency and selectivity for specific biological targets.

- Methyl Group Positioning : The positioning of methyl groups on the thiazole ring has been shown to affect electron density and overall reactivity, impacting biological efficacy .

Case Studies

Several studies highlight the efficacy of compounds related to N-(5-Methyl-1,3-thiazol-2-yl)piperidine:

- Antitumor Study : A study reported a synthesized compound with a similar structure that showed promising results against A431 cells with an IC50 value significantly lower than conventional chemotherapeutics .

- Antimicrobial Efficacy : Another investigation revealed that modifications to the thiazole structure led to enhanced antibacterial activity against Gram-positive bacteria, showcasing the potential for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride?

- Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a piperidine-3-carboxylic acid derivative with 5-methyl-1,3-thiazol-2-amine. Key steps include:

- Amide bond formation : Activated esters (e.g., HBTU) in polar aprotic solvents like DMF or THF, with triethylamine as a base .

- Salt formation : Treatment with HCl in methanol or ethanol to yield the dihydrochloride salt .

- Purification : Column chromatography or recrystallization from methanol/ethanol to achieve >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Answer : Analytical techniques include:

- NMR spectroscopy : 1H and 13C NMR to confirm proton environments and carbon frameworks (e.g., aromatic thiazole protons at δ 7.2–7.5 ppm, piperidine CH2 groups at δ 1.5–2.8 ppm) .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C10H14N3OS·2HCl).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are recommended for initial biological activity screening?

- Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC50 values .

- Enzyme inhibition : Fluorometric assays targeting thiazole-sensitive enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Answer :

- Solvent screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .

- Catalyst optimization : Use Pd/C or nickel catalysts for selective hydrogenation of intermediates .

- Flow chemistry : Continuous flow systems to reduce reaction time and improve safety for exothermic steps .

Q. How can computational modeling guide the design of analogs with enhanced target affinity?

- Answer :

- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., bacterial PFOR or kinase enzymes) .

- QSAR modeling : Correlate substituent effects (e.g., methyl group on thiazole) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs .

Q. How can discrepancies in biological assay data between studies be resolved?

- Answer :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and growth media .

- Counter-screening : Test against off-target receptors (e.g., cytochrome P450 enzymes) to rule out nonspecific effects .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify consensus trends .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Answer :

- Salt selection : The dihydrochloride form enhances aqueous solubility (>50 mg/mL in PBS) compared to the free base .

- Prodrug design : Introduce phosphate esters on the piperidine ring for pH-dependent release .

- Nanocarriers : Encapsulate in PLGA nanoparticles to prolong systemic circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.